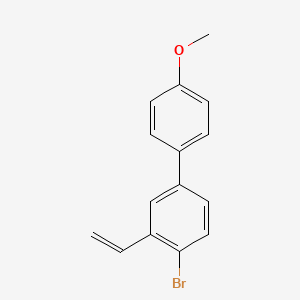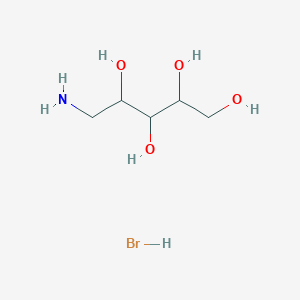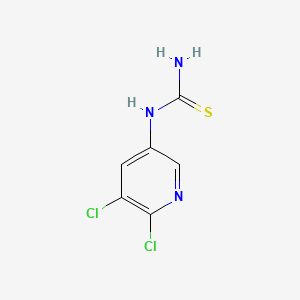
2-(Isopropoxymethyl)styrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Isopropoxymethyl)styrene is an organic compound with the molecular formula C12H16O. It consists of a styrene backbone with an isopropoxymethyl group attached to the second carbon of the styrene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isopropoxymethyl)styrene typically involves the alkylation of styrene with isopropoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene. The product is then purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Isopropoxymethyl)styrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alkane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Alcohols or ketones.
Reduction: Alkanes.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(Isopropoxymethyl)styrene has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique properties, such as improved thermal stability and mechanical strength.
Materials Science: The compound is utilized in the preparation of nanocomposites and advanced materials with specific functionalities.
Biological Research: It serves as a building block for the synthesis of biologically active molecules and pharmaceuticals.
Industrial Applications: The compound is employed in the production of specialty chemicals and materials for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-(Isopropoxymethyl)styrene in polymerization involves free-radical polymerization. The compound undergoes initiation, propagation, and termination steps, leading to the formation of high molecular weight polymers. The initiator, such as benzoyl peroxide, decomposes to form free radicals that react with the styrene monomer, creating a polymer chain .
Comparación Con Compuestos Similares
Styrene: The parent compound, used widely in the production of polystyrene.
α-Methylstyrene: Similar in structure but with a methyl group instead of an isopropoxymethyl group.
p-Methylstyrene: Another derivative with a methyl group on the para position of the styrene ring.
Uniqueness: 2-(Isopropoxymethyl)styrene is unique due to the presence of the isopropoxymethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and allows for the synthesis of polymers with specific characteristics, making it valuable in advanced material applications .
Propiedades
Fórmula molecular |
C12H16O |
|---|---|
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
1-ethenyl-2-(propan-2-yloxymethyl)benzene |
InChI |
InChI=1S/C12H16O/c1-4-11-7-5-6-8-12(11)9-13-10(2)3/h4-8,10H,1,9H2,2-3H3 |
Clave InChI |
ZNDOPQDFQKXFIN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCC1=CC=CC=C1C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


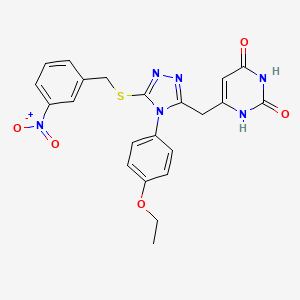
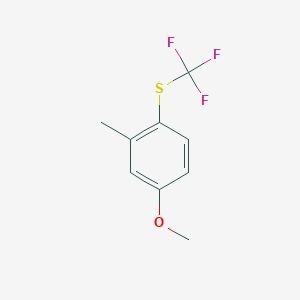
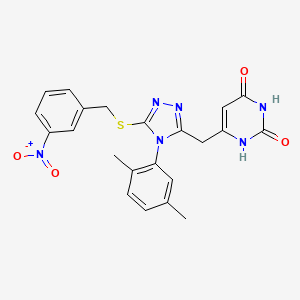
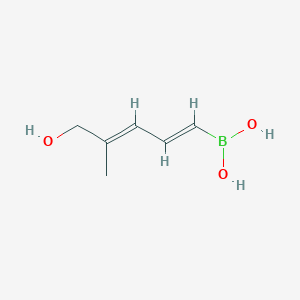
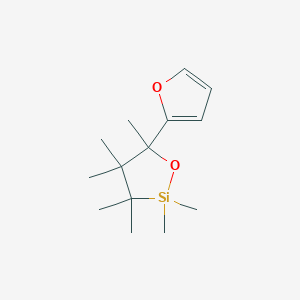
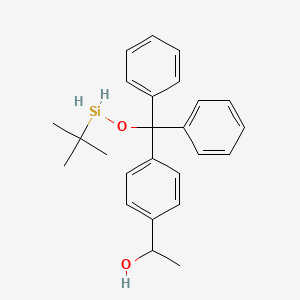
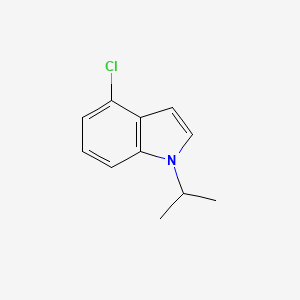
![7-Bromo-1-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B14127682.png)
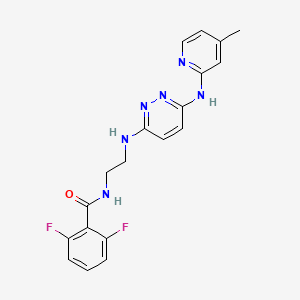
![N-Phenyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14127693.png)
